(2-ethylbutyl)boronic acid

説明

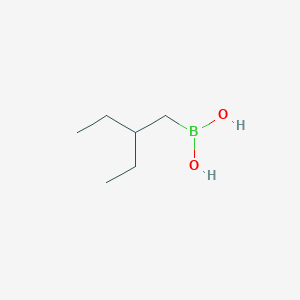

(2-ethylbutyl)boronic acid, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including molecular recognition and catalysis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (2-ethylbutyl)-, typically involves the reaction of an organoborane with an oxidizing agent. One common method is the hydroboration of an alkene followed by oxidation. For example, the hydroboration of 2-ethyl-1-butene with diborane (B2H6) can produce the corresponding organoborane, which is then oxidized with hydrogen peroxide (H2O2) to yield boronic acid, (2-ethylbutyl)- .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of boronic acids may involve recrystallization or chromatography techniques to ensure high purity .

化学反応の分析

Types of Reactions: (2-ethylbutyl)boronic acid, can undergo various chemical reactions, including:

Oxidation: Conversion to boronic esters or borates.

Reduction: Formation of boranes.

Substitution: Reaction with electrophiles to form new carbon-boron bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

科学的研究の応用

Synthetic Applications

2.1 Organic Synthesis

(2-Ethylbutyl)boronic acid is widely used in the synthesis of complex organic molecules. Its application in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds between aryl and vinyl halides with various nucleophiles.

2.2 Functionalization of Biomolecules

The introduction of boronic acids into biomolecules has been shown to enhance their pharmacological properties. For instance, modifications using this compound can improve the selectivity and efficacy of drug candidates.

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research has indicated that boronic acids exhibit anticancer properties, particularly through their role as proteasome inhibitors. The compound this compound can be utilized to modify existing anticancer drugs, enhancing their activity against various cancer cell lines.

Case Study: Bortezomib Derivatives

- Objective : To evaluate the efficacy of bortezomib derivatives modified with this compound.

- Findings : Enhanced proteasome inhibition and increased cytotoxicity against multiple myeloma cells were observed.

- Reference :

3.2 Antiviral Applications

Boronic acids have shown promise in antiviral applications, particularly against HIV. The incorporation of this compound into antiviral compounds can improve their binding affinity to viral targets.

Sensor Technology

The unique properties of this compound make it suitable for sensor applications, particularly in detecting sugars and other diols through fluorescence changes upon binding.

作用機序

The mechanism of action of boronic acid, (2-ethylbutyl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boron atom in boronic acids can act as a Lewis acid, facilitating the formation of boronate complexes with target molecules .

類似化合物との比較

- Phenylboronic acid

- Methylboronic acid

- Vinylboronic acid

- Allylboronic acid

Comparison: (2-ethylbutyl)boronic acid, is unique due to its specific alkyl substituent, which can influence its reactivity and binding properties. Compared to phenylboronic acid, which has an aryl group, (2-ethylbutyl)-boronic acid may exhibit different steric and electronic effects, making it suitable for specific applications where other boronic acids may not be as effective .

生物活性

(2-Ethylbutyl)boronic acid is a member of the boronic acid family, known for its unique ability to form reversible covalent bonds with diols and other nucleophiles. This property underpins its diverse biological activities, making it a valuable compound in biochemical research and drug development. This article explores its biological activity, mechanisms of action, and implications in various therapeutic contexts.

Target Interactions

this compound primarily interacts with biological molecules that possess polyhydroxy motifs. This interaction is characterized by the formation of reversible covalent bonds with 1,2- and 1,3-diols, allowing it to modulate the activity of various enzymes and proteins involved in critical metabolic pathways .

Biochemical Pathways

The compound's influence extends to several biochemical pathways, particularly those involving carbohydrate metabolism and cell signaling. It has been shown to inhibit serine proteases and glycosidases by forming stable complexes with their active sites, which can alter cellular processes such as gene expression and metabolic flux .

Pharmacokinetics

Stability and Distribution

this compound is relatively stable under physiological conditions but can degrade over time. Its transport within biological systems occurs via passive diffusion or active transport mechanisms mediated by various cellular transporters. The compound's subcellular localization is significant for its biological activity, as it can be targeted to specific organelles through post-translational modifications.

Biological Effects

Cellular Impact

The compound modulates several cellular processes by affecting key signaling pathways. For instance, it has been observed to influence the phosphorylation states of proteins involved in cell signaling, which can lead to changes in cellular responses to external stimuli .

Dosage-Dependent Effects

Research indicates that the effects of this compound vary with dosage. At low concentrations, it can enhance enzyme activity without causing toxicity, while higher doses may inhibit critical metabolic pathways . This dosage-dependent behavior highlights its potential therapeutic applications as well as the need for careful dose management in experimental settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibits serine proteases, leading to reduced activity in lipid synthesis pathways. This was evidenced by a significant decrease in mRNA levels for rate-limiting enzymes involved in fatty acid and cholesterol synthesis .

- Impact on Cancer Cell Lines : Research exploring the effects of boronic acids on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells through modulation of metabolic pathways .

- Drug Development Applications : The compound has been explored as a potential lead in drug discovery due to its ability to act as a serine trap. This mechanism is particularly relevant for developing inhibitors targeting enzymes associated with various diseases, including cancer and metabolic disorders .

Comparative Analysis

| Property | This compound | Other Boronic Acids |

|---|---|---|

| Mechanism of Action | Inhibits serine proteases | Varies; often targets different enzymes |

| Stability | Relatively stable | Varies; some are less stable |

| Biological Applications | Cancer therapy, metabolic modulation | Antiviral, antibacterial activities |

| Toxicity Profile | Low toxicity at therapeutic doses | Varies; some may exhibit higher toxicity |

特性

IUPAC Name |

2-ethylbutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO2/c1-3-6(4-2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRRNCPGNQLJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456457 | |

| Record name | Boronic acid, (2-ethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140614-19-3 | |

| Record name | Boronic acid, (2-ethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。